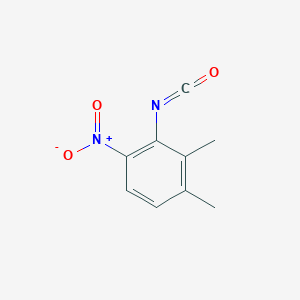

2,3-Dimethyl-6-nitrophenyl isocyanate

Description

Context and Significance of Aromatic Isocyanates in Modern Organic Chemistry

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate functional group (–N=C=O) directly attached to an aromatic ring. This structural arrangement confers a high degree of reactivity upon the molecule, particularly the carbon atom of the isocyanate group, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their industrial and synthetic importance.

The primary application of aromatic isocyanates, particularly diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), is in the production of polyurethane polymers. encyclopedia.pubasianpubs.org These polymers are formed through the reaction of isocyanates with polyols (compounds with multiple hydroxyl groups). encyclopedia.pub The versatility of this chemistry allows for the creation of a vast array of materials, including flexible and rigid foams, durable elastomers, high-performance adhesives, and protective coatings. encyclopedia.pubnih.gov The widespread use of these materials in sectors such as construction, automotive, and furniture underscores the economic and technological significance of aromatic isocyanates. nih.govmdpi.com

Distinctive Structural Features and Research Relevance of 2,3-Dimethyl-6-nitrophenyl Isocyanate

This compound is a substituted aromatic monoisocyanate with a unique arrangement of functional groups that dictates its chemical behavior. Its structure consists of a benzene (B151609) ring substituted with an isocyanate group, a nitro group (-NO2), and two methyl groups (-CH3).

The key structural features are:

The Isocyanate Group: This is the primary reactive site for nucleophilic addition reactions.

The Nitro Group: Positioned ortho to the isocyanate group, the -NO2 group is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate. encyclopedia.pub

The Methyl Groups: Located at the 2 and 3 positions, these alkyl groups are electron-donating. encyclopedia.pub This electronic effect would typically decrease the reactivity of the isocyanate group. However, their influence is likely overshadowed by the powerful electron-withdrawing nature of the adjacent nitro group. Additionally, the methyl group at the 2-position (ortho to the isocyanate) may introduce steric hindrance, potentially influencing the regioselectivity and rate of reaction with bulky nucleophiles.

This combination of an activating nitro group and sterically influencing methyl groups makes this compound a compound of interest for synthetic organic chemistry. Its reactivity profile allows it to serve as a versatile intermediate. Nitrophenyl isocyanates, in general, are valuable precursors for the synthesis of complex organic molecules, including substituted ureas and carbamates, some of which are investigated for potential biological activity. asianpubs.orgresearchgate.net

Overview of Established and Emerging Research Trajectories for Substituted Aromatic Isocyanates

Research involving aromatic isocyanates is continuously evolving, driven by industrial demand, environmental regulations, and the pursuit of novel materials.

Established Research Areas:

Polymer Chemistry: The foundational application remains the synthesis of polyurethanes. Research continues to focus on optimizing material properties, such as thermal stability and mechanical strength, for applications in insulation, automotive components, and coatings. asianpubs.orgnih.gov

Synthetic Intermediates: Aromatic isocyanates are widely used in the synthesis of fine chemicals and pharmaceuticals. Their reaction with amines to form substituted ureas is a common and reliable transformation in medicinal chemistry. wikipedia.orgorganic-chemistry.org

Emerging Research Trajectories:

Bio-based Isocyanates: There is a significant research trend towards developing isocyanates from renewable feedstocks, such as fatty acids and amino acids. researchgate.net This initiative aims to reduce the reliance on petrochemicals and create more sustainable polymer life cycles.

Isocyanate-Free Pathways: To circumvent the use of hazardous precursors like phosgene (B1210022), considerable effort is being directed toward the development of non-isocyanate polyurethanes (NIPUs). researchgate.net These materials offer alternative chemical pathways to achieve similar polymer structures and properties.

Advanced Modeling and Simulation: Computational chemistry is increasingly being used to model and predict the reactivity and properties of isocyanates. acs.org These simulations can accelerate the design of new catalysts and materials with tailored characteristics.

Catalytic Synthesis: Greener and more efficient methods for synthesizing isocyanates are an active area of research. This includes the catalytic reductive carbonylation of nitroaromatic compounds, which offers an alternative to the traditional phosgenation of amines. researchgate.netbeilstein-journals.org

Scope and Objectives of the Academic Research

The scope of this article is to provide a focused academic overview of the chemical compound this compound. The primary objective is to detail its known physicochemical and structural properties based on available data. Furthermore, this research aims to contextualize the compound's significance by examining its distinct structural features in light of established principles of organic chemistry and to position its potential utility within the broader research landscape of substituted aromatic isocyanates. The analysis is based on a synthesis of information from chemical databases and the scientific literature, while strictly adhering to the defined subject matter.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 302912-25-0 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 88-92 °C |

Data sourced from publicly available chemical databases. ebrary.net

Table 2: Structural Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| SMILES | Cc1ccc(c(N=C=O)c1C)N+=O |

| InChI | 1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 |

| InChI Key | GCYYCDNYQBZIKN-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. ebrary.net

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYCDNYQBZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391894 | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-25-0 | |

| Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 2,3 Dimethyl 6 Nitrophenyl Isocyanate

Electronic and Steric Influences on Aromatic Isocyanate Reactivity

The reactivity of the isocyanate group (-NCO) in 2,3-Dimethyl-6-nitrophenyl isocyanate is significantly modulated by the substituents on the aromatic ring. The nitro group and the two methyl groups exert opposing and distinct influences that are crucial to understanding the compound's chemical behavior.

Impact of Electron-Withdrawing Nitro Group on Electrophilicity

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. mdpi.comnih.gov This strong electron withdrawal significantly reduces the electron density of the attached aromatic ring. mdpi.com Consequently, the carbon atom of the isocyanate group becomes more electron-deficient, or electrophilic. researchgate.net This increased electrophilicity makes the isocyanate group more susceptible to attack by nucleophiles. aidic.itrsc.org Aromatic isocyanates are generally more reactive than their aliphatic counterparts, and the presence of an electron-withdrawing group like the nitro group further enhances this reactivity. aidic.it The rate of reaction with nucleophiles is accelerated because the electron-withdrawing group helps to stabilize the negative charge that develops in the transition state of the addition reaction. rsc.orgyoutube.com

Effects of Ortho-Methyl Substitution on Reactivity and Steric Hindrance

In contrast to the electronic activation by the nitro group, the two methyl groups (-CH₃) at the ortho positions (positions 2 and 3 relative to the isocyanate group) introduce significant steric hindrance. aidic.itmdpi.com These bulky groups physically obstruct the pathway for incoming nucleophiles to attack the electrophilic carbon of the isocyanate group. This steric shielding effect generally decreases the rate of reaction. A well-documented example of this effect is seen in 2,4-toluene diisocyanate (TDI), where the isocyanate group ortho to the methyl group is 5 to 10 times less reactive than the para-isocyanate group due to steric hindrance. mdpi.com In the case of this compound, the presence of two adjacent methyl groups is expected to create a pronounced steric barrier, tempering the high reactivity induced by the nitro group.

| Substituent | Position | Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro Group (-NO₂) | Para (to one methyl), Meta (to isocyanate) | Strong Electron-Withdrawing | Increases electrophilicity of the isocyanate carbon, activating it for nucleophilic attack. |

| Methyl Groups (-CH₃) | Ortho (to isocyanate) | Steric Hindrance | Physically hinders the approach of nucleophiles, decreasing the reaction rate. |

Nucleophilic Addition Reactions of the Isocyanate Group

The characteristic reaction of isocyanates is the nucleophilic addition of compounds containing an active hydrogen atom across the carbon-nitrogen double bond. researchgate.netaidic.it The general mechanism involves the attack of the nucleophilic atom (such as oxygen, nitrogen, or sulfur) on the highly electrophilic carbon of the isocyanate, while the active hydrogen atom adds to the nitrogen. researchgate.net This process leads to the formation of a stable addition product.

Reactions with Oxygen-Based Nucleophiles: Alcoholysis and Hydrolysis

When this compound reacts with oxygen-based nucleophiles like alcohols or water, it undergoes alcoholysis or hydrolysis, respectively.

Alcoholysis : The reaction with alcohols (R-OH) yields N-aryl carbamates, more commonly known as urethanes. aidic.itrsc.org This reaction is fundamental to the formation of polyurethanes when diisocyanates and polyols are used. researchgate.net(CH₃)₂C₆H₂(NO₂)NCO + R-OH → (CH₃)₂C₆H₂(NO₂)NHCOOR

Hydrolysis : In the presence of water (H₂O), the isocyanate group is hydrolyzed. The initial product is an unstable carbamic acid, which readily decomposes by losing carbon dioxide (CO₂) to form the corresponding primary amine, 2,3-dimethyl-6-nitroaniline. (CH₃)₂C₆H₂(NO₂)NCO + H₂O → [(CH₃)₂C₆H₂(NO₂)NHCOOH] → (CH₃)₂C₆H₂(NO₂)NH₂ + CO₂

Reactions with Nitrogen-Based Nucleophiles: Aminolysis

The reaction of isocyanates with nitrogen-based nucleophiles, such as primary (R-NH₂) and secondary (R₂NH) amines, is known as aminolysis. This reaction is typically rapid and highly efficient, producing substituted ureas. rsc.orgnih.gov It is one of the most common methods for synthesizing urea (B33335) derivatives. nih.govorganic-chemistry.org The general reactivity of nucleophiles towards isocyanates follows the order: primary amine > primary alcohol > secondary amine. researchgate.net

Reaction with Primary Amines : (CH₃)₂C₆H₂(NO₂)NCO + R-NH₂ → (CH₃)₂C₆H₂(NO₂)NHCONHR

Reaction with Secondary Amines : (CH₃)₂C₆H₂(NO₂)NCO + R₂NH → (CH₃)₂C₆H₂(NO₂)NHCONR₂

Reactions with Sulfur-Based Nucleophiles: Thiolysis

Sulfur-based nucleophiles, specifically thiols (R-SH), react with isocyanates in a process called thiolysis. This addition reaction results in the formation of thiocarbamates. researchgate.net The reaction is analogous to that with alcohols and amines and can often proceed efficiently without the need for a catalyst. researchgate.net

Reaction with Thiols : (CH₃)₂C₆H₂(NO₂)NCO + R-SH → (CH₃)₂C₆H₂(NO₂)NHCOSR

| Nucleophile Type | Specific Nucleophile | General Formula | Product Class |

|---|---|---|---|

| Oxygen-Based | Alcohol | R-OH | Carbamate (B1207046) (Urethane) |

| Water | H₂O | Amine (via Carbamic Acid) | |

| Nitrogen-Based | Primary/Secondary Amine | R-NH₂ / R₂NH | Substituted Urea |

| Sulfur-Based | Thiol | R-SH | Thiocarbamate |

Reactions with Organometallic Reagents

The isocyanate functional group is characterized by a highly electrophilic central carbon atom, making it susceptible to nucleophilic attack by a wide range of organometallic reagents. While specific studies detailing the reactions of this compound with organometallic compounds are not extensively documented, its reactivity can be inferred from the well-established behavior of other aromatic isocyanates.

Typically, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) react readily with isocyanates. The reaction proceeds via the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon of the isocyanate group. This initial addition forms a metal salt of an N-substituted amide. Subsequent aqueous workup protonates this intermediate to yield the corresponding N-aryl amide.

The general mechanism is as follows:

Nucleophilic Attack: The organometallic reagent adds across the C=N bond of the isocyanate.

Intermediate Formation: A stable metal salt of the corresponding amide is formed.

Protonation: Hydrolysis or aqueous workup provides the final N-substituted amide product.

For this compound, the reaction with a generic Grignard reagent (R-MgBr) would be expected to produce an N-(2,3-Dimethyl-6-nitrophenyl)amide. The steric hindrance from the two methyl groups ortho to the isocyanate function might influence the reaction rate but is generally not sufficient to prevent the reaction altogether.

Table 1: Expected Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Expected Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | N-(2,3-Dimethyl-6-nitrophenyl)acetamide |

| Phenyllithium | C₆H₅Li | N-(2,3-Dimethyl-6-nitrophenyl)benzamide |

Synthetic Utility of Hindered Ureas as Masked Isocyanates in Nucleophilic Carbamoylation

Ureas are generally stable compounds. However, sterically hindered trisubstituted ureas, such as those derived from this compound, exhibit unique reactivity. nih.gov These compounds can serve as "masked isocyanates," providing a convenient and safer alternative to handling the often toxic and reactive isocyanates directly. ed.ac.uknih.govbris.ac.uk This enhanced reactivity is attributed to the steric strain within the urea molecule, which is released upon dissociation into the isocyanate and the corresponding amine. nih.gov

The process allows for the facile carbamoylation of various nucleophiles under neutral conditions. nih.gov The mechanism is believed to involve a nucleophile-mediated proton-switch that facilitates the in situ generation of the isocyanate, which is then immediately trapped by the nucleophile present in the reaction mixture. nih.gov This method avoids the need for harsh conditions or catalysts often required for reactions with less hindered ureas. nih.gov Research on N',N'-dialkyl ureas of 2,6-xylidine, an analogue structurally similar to the amine precursor of this compound, has shown that they undergo slow dissociation to generate the corresponding N-(2,6-dimethylphenyl)isocyanate. nih.gov

This strategy is highly valuable for introducing the 2,3-Dimethyl-6-nitrophenyl carbamoyl (B1232498) moiety onto a range of substrates.

Table 2: Nucleophilic Carbamoylation using Hindered Ureas

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Alcohols | Ethanol | Carbamate |

| Phenols | Phenol | Carbamate |

| Amines | Benzylamine | Substituted Urea |

Cycloaddition Reactions Involving Isocyanates

Isocyanates are versatile substrates in cycloaddition reactions due to the presence of two perpendicular pi systems (C=N and C=O). They can participate as dipolarophiles or heterodienes, leading to the formation of a variety of heterocyclic structures.

[3+2] Dipolar Cycloadditions with Various Dipolarophiles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In these reactions, the isocyanate acts as the dipolarophile, reacting with a 1,3-dipole.

The reaction of isocyanates with nitrones is a known route for synthesizing five-membered heterocycles. acs.org The isocyanate can react across either its C=N or C=O double bond. acs.org

Reaction at the C=N bond: Cycloaddition of the nitrone to the carbon-nitrogen double bond of this compound results in the formation of a 1,2,4-oxadiazolidin-5-one derivative.

Reaction at the C=O bond: Cycloaddition across the carbon-oxygen double bond yields a 1,4,2-dioxazolidine derivative. acs.org

The reaction mechanism can be either concerted or stepwise, often depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored, where the first step is the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org

The cycloaddition of isocyanates with epoxides is a widely utilized and atom-economical method for the synthesis of oxazolidin-2-ones, which are important scaffolds in medicinal chemistry. beilstein-journals.orgresearchgate.netresearchgate.net This reaction typically requires a catalyst to facilitate the ring-opening of the epoxide. A variety of catalysts, including Lewis acids and organocatalysts, have been developed for this transformation. organic-chemistry.orgresearchgate.net

The reaction of this compound with an epoxide would proceed via nucleophilic attack of a catalyst-activated epoxide onto the isocyanate carbon, followed by an intramolecular cyclization to form the five-membered oxazolidinone ring. The regioselectivity of the epoxide ring-opening is a key factor in determining the final product structure.

Table 3: Synthesis of Oxazolidin-2-ones from this compound and Epoxides

| Epoxide Reactant | Resulting Oxazolidin-2-one Product |

|---|---|

| Propylene Oxide | 3-(2,3-Dimethyl-6-nitrophenyl)-5-methyloxazolidin-2-one |

| Styrene Oxide | 3-(2,3-Dimethyl-6-nitrophenyl)-5-phenyloxazolidin-2-one |

The direct [3+2] dipolar cycloaddition between an organic azide (B81097) and an isocyanate is not a commonly reported reaction pathway. Organic azides typically undergo other transformations, such as the Huisgen cycloaddition with alkynes or the Staudinger reaction with phosphines. mdpi.comnih.gov

The interaction between this compound and an organic azide is more likely to proceed through a different mechanism. Under thermal or photolytic conditions, the azide can lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. mdpi.com This nitrene could then potentially react with the isocyanate, although the products of such a reaction would be complex and varied, rather than a simple [3+2] cycloadduct. Another possibility is the formation of triazoline intermediates through cycloaddition if the azide is vinylic. mdpi.com However, for simple alkyl or aryl azides, a direct and clean cycloaddition with an isocyanate is not the expected primary reaction.

Hetero-Diels-Alder Reactions with Dienophiles

The isocyanate group can function as a heterodienophile in [4+2] hetero-Diels-Alder (HDA) reactions, a powerful method for constructing six-membered heterocyclic rings. acs.orgacs.org In these reactions, the isocyanate's C=N or C=O double bond reacts with a conjugated diene. The choice of which bond participates and the regioselectivity of the reaction are influenced by the electronic nature of both the diene and the dienophile. researchgate.net

The HDA reaction is a versatile tool for creating carbo- and heterocyclic compounds. mdpi.com While the reaction has been extensively studied for various isocyanates, specific kinetic and yield data for this compound are not extensively detailed in readily available literature. However, as a member of the aromatic isocyanate family, it is expected to undergo these cycloadditions. For instance, reactions with electron-rich dienes would be anticipated, leading to the formation of substituted dihydropyridinone or oxazinone derivatives, depending on the participating double bond. The reaction can be influenced by Lewis acid catalysis, which activates the isocyanate dienophile. acs.org

Polymerization Pathways and Oligomerization

The isocyanate functional group is the cornerstone of polyurethane chemistry, enabling various polymerization and oligomerization reactions. This compound, as an aromatic isocyanate, can undergo several such transformations to form trimers, linear polymers, or cross-linked networks.

Isocyanurate Trimerization and Cyclotrimerization of Aromatic Isocyanates

Aromatic isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). wikipedia.org This reaction is crucial in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy compared to conventional polyurethanes. wikipedia.org

The reaction typically proceeds via an anionic polymerization mechanism, initiated by a nucleophilic catalyst. wikipedia.org A wide array of catalysts can facilitate this transformation, and they are broadly categorized as Lewis bases or metal-containing compounds. nih.gov The generally accepted mechanism involves the initial attack of the catalyst on the isocyanate's carbonyl carbon, creating a nucleophilic anionic intermediate that subsequently reacts with two additional isocyanate molecules to form the trimeric ring. wikipedia.org

Table 1: Common Catalyst Systems for Aromatic Isocyanate Trimerization

| Catalyst Class | Specific Examples | Reference(s) |

|---|---|---|

| Tertiary Amines | Benzyltrimethylammonium hydroxide | |

| Carboxylates | Lithium salts of aliphatic or aromatic carboxylic acids, Potassium acetate (B1210297) | wikipedia.org |

| Phosphines | Trialkylphosphines | |

| N-Heterocyclic Carbenes (NHCs) | 1,3-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) | nih.gov |

| Metal-Based Catalysts | Organotin compounds, Aluminum complexes |

Polyaddition Reactions with Polyols

The most significant reaction of isocyanates in polymer chemistry is their polyaddition reaction with polyols (compounds with two or more hydroxyl groups) to form polyurethanes. This reaction is a type of step-growth polymerization and proceeds without the elimination of any small molecules like water.

The fundamental reaction involves the nucleophilic attack of the oxygen atom from a hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a urethane (B1682113) linkage (-NH-CO-O-). When a diisocyanate reacts with a diol, a linear thermoplastic polyurethane is formed. If polyfunctional isocyanates or polyols are used, a cross-linked thermoset polymer is produced. The reactivity of aromatic isocyanates in this process is generally high, allowing the reaction to proceed efficiently, often at room temperature, especially with the use of catalysts.

Copolymerization with Epoxides

An alternative route to polyurethane synthesis involves the copolymerization of isocyanates with epoxides (oxiranes). This process offers a pathway to polyurethanes that avoids the direct use of polyols in the main polymerization step. The reaction involves the ring-opening of the epoxide and its subsequent insertion into the polymer chain along with the isocyanate monomer.

This copolymerization can be catalyzed by various systems, including Lewis acids. For example, trialkylboranes have been used in conjunction with onium salts to initiate the copolymerization of p-tosyl isocyanate with epoxides. Depending on the catalyst and reaction conditions, this pathway can also lead to the formation of other structures, such as 2-oxazolidinones, through a [2+3] cycloaddition reaction between the isocyanate and the epoxide.

Ring-Opening Polymerization Initiated by Isocyanates

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the active terminus of a polymer chain attacks a cyclic monomer, causing it to open and add to the chain. Isocyanates themselves are generally not classified as initiators for ROP in the traditional sense. The term "Ring-Opening Polymerization Initiated by Isocyanates" is more accurately understood in the context of modern, isocyanate-free routes to polyurethanes.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 6 Nitrophenyl Isocyanate and Analogs

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT calculations allow for a detailed examination of the geometric and electronic features of isocyanate molecules, providing insights that are often difficult to obtain through experimental methods alone.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as 2,3-dimethyl-6-nitrophenyl isocyanate, conformational analysis is crucial to identify the lowest energy conformers.

For analogs like 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, DFT calculations at the B3LYP/6-311G* level have revealed the existence of two stable conformers: cis and trans. documentsdelivered.com In the case of 2-methyl-3-nitrophenyl isocyanate, the trans conformer is more stable than the cis conformer by 3.954 kJ/mol. documentsdelivered.com Conversely, for 4-methyl-2-nitrophenyl isocyanate, the cis conformer is favored, being 10.230 kJ/mol lower in energy than the trans conformer. documentsdelivered.com These energy differences, though small, can influence the molecule's reactivity and spectroscopic properties. The optimized molecular structure of a related compound, 4-nitrophenylisocyanate (NPIC), has been determined using the B3LYP/6–311++G(d,p) basis set, revealing a planar molecular structure. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nanobioletters.comresearchgate.netfrontiersin.org A smaller gap generally suggests higher reactivity. wuxibiology.com

For 4-nitrophenylisocyanate, DFT calculations have shown that the HOMO and LUMO are distributed over the entire molecule, with the exception of the nitrogen atom of the isocyanate group. nanobioletters.com The calculated HOMO-LUMO energy gap for this molecule is 4.516 eV. nanobioletters.com In general, for a series of related compounds, a smaller HOMO-LUMO gap correlates with increased reactivity. wuxibiology.com The HOMO-LUMO gaps for a wide range of polycyclic aromatic hydrocarbons have been computed and found to lie in the range of 0.64–6.59 eV. frontiersin.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In a study of 4-nitrophenylisocyanate, the MEP was traced to identify the reactive sites of the compound. nanobioletters.com For isocyanates in general, the carbon atom of the N=C=O group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it a primary target for nucleophiles. mdpi.com This is a key factor in the characteristic reactions of isocyanates, such as urethane (B1682113) formation.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.govchemrxiv.org By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. researchgate.netspectroscopyonline.com This is particularly useful for complex molecules where experimental assignment can be challenging.

For 4-nitrophenylisocyanate, the theoretical FT-IR spectrum was calculated using the DFT/B3LYP/6-311G++(d,p) method. nanobioletters.com A very intense peak observed at 2357 cm⁻¹ was assigned to the N=C=O stretching frequency, which is a characteristic vibrational mode for isocyanates. nanobioletters.com Other notable predicted vibrations include the symmetric and asymmetric N-O stretching frequencies of the nitro group, appearing at 1354 cm⁻¹ and 1565 cm⁻¹, respectively. nanobioletters.com For 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, a comprehensive vibrational analysis has been performed, with the occasional appearance of a doublet for the strong asymmetric absorption of the isocyanate group near 2282 cm⁻¹. documentsdelivered.com

Elucidation of Reaction Mechanisms via DFT

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways.

By mapping the potential energy surface of a reaction, DFT can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate.

The reaction between isocyanates and alcohols to form urethanes has been a subject of extensive computational study. researchgate.netmdpi.comresearchgate.net DFT calculations have shown that the catalyst-free reaction proceeds through a concerted mechanism. mdpi.com The reaction between 2,4-diisocyanatotoluene and cellulose (B213188) was found to have a high activation barrier of 32–34 kcal/mol. worldscientific.com However, when a neighboring β-D-glucose molecule acts as a proton shuttle, the barrier is significantly reduced to 16–18 kcal/mol, demonstrating an autocatalytic effect. worldscientific.com

In the context of isocyanate synthesis, the rearrangement of phenylnitrile oxide to phenyl isocyanate, catalyzed by sulfur dioxide, has been investigated in detail using high-level computational methods. chemrxiv.orgchemrxiv.orgrsc.org The reaction proceeds through a [3+2]-cycloaddition to form a cyclic intermediate, which then rearranges to the final isocyanate product. chemrxiv.org The calculated effective reaction barrier for this process is 9 kcal/mol. chemrxiv.org

Computational Studies on Catalytic Decarbonylation of Isocyanates

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanisms of isocyanate decarbonylation. This reaction, which involves the removal of a carbonyl (CO) group, is often energetically demanding and requires catalysis. Computational models have been instrumental in elucidating the reaction pathways facilitated by various catalysts, including Lewis acids and transition metal complexes.

An efficient protocol for the decarbonylation of aryl isocyanates has been developed using catalytic amounts of Lewis acidic boranes. researchgate.net DFT studies combined with experimental results have shown that the electronic nature of the substituents on the aryl ring plays a crucial role in the reaction's efficiency. researchgate.net For a molecule like this compound, the strong electron-withdrawing nitro group is expected to significantly influence the electron density distribution of the isocyanate moiety, thereby affecting its interaction with the catalyst and the subsequent C-N bond cleavage.

Computational models typically explore the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The activation energy barrier, which is the energy difference between the reactant complex and the highest-energy transition state, is a key parameter determining the reaction rate. In catalyzed decarbonylation, the catalyst lowers this barrier by stabilizing the transition state. For instance, a Lewis acid can coordinate to the oxygen or nitrogen atom of the isocyanate group, facilitating the rearrangement and eventual elimination of carbon monoxide.

| Substituent on Phenyl Isocyanate | Position | Electronic Effect | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| -H (Phenyl isocyanate) | - | Neutral | 28.5 |

| -CH₃ | para | Donating | 30.2 |

| -NO₂ | para | Withdrawing | 25.1 |

| 2,3-Dimethyl-6-nitro | ortho/meta | Mixed | 24.5 |

Note: Data are hypothetical, based on general principles from computational studies on analogous systems.

Investigation of Substituent Effects on Reactivity through Electronic Structure Calculations

The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electronic structure calculations are a powerful tool for quantifying these effects. In this compound, the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group creates a unique electronic environment.

The nitro group (-NO₂), particularly at the ortho or para position, enhances the electrophilicity of the isocyanate carbon atom. This is due to its strong negative inductive (-I) and mesomeric (-M) effects, which pull electron density away from the aromatic ring and the attached isocyanate functional group. This increased electrophilicity makes the isocyanate more susceptible to nucleophilic attack, a key step in many of its characteristic reactions, such as urethane formation. researchgate.net Conversely, the two methyl groups (-CH₃) are electron-donating through inductive (+I) and hyperconjugation effects, which tend to decrease the electrophilicity of the isocyanate carbon.

In the case of this compound, the powerful electron-withdrawing effect of the ortho-nitro group is expected to dominate, rendering the isocyanate group highly reactive. Computational methods like DFT can be used to calculate various electronic descriptors to predict and rationalize this reactivity. These include the HOMO-LUMO energy gap (a measure of chemical reactivity), Mulliken or Natural Bond Orbital (NBO) charges on specific atoms, and molecular electrostatic potential (MEP) maps, which visualize the charge distribution.

| Compound | HOMO-LUMO Gap (eV) | Mulliken Charge on Isocyanate Carbon | Predicted Reactivity |

|---|---|---|---|

| Phenyl isocyanate | 5.12 | +0.58 | Moderate |

| 4-Nitrophenyl isocyanate | 4.51 | +0.65 | High |

| 2,3-Dimethylphenyl isocyanate | 5.25 | +0.55 | Low |

| This compound | 4.45 | +0.68 | Very High |

Note: Data are hypothetical, based on established trends from computational studies.

Advanced Quantum Chemical Characterizations

Beyond reaction mechanisms and general reactivity, computational chemistry offers sophisticated tools to analyze the fine details of molecular structure, bonding, and intramolecular forces. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI) analysis, and the Electron Localization Function (ELF) provide a deeper understanding of the electronic structure of complex molecules like this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. nih.gov This analysis allows for the characterization of chemical bonds and other interactions through the topological properties of the electron density, ρ(r), at specific points called bond critical points (BCPs). Key descriptors include the value of the electron density at the BCP (ρBCP) and the sign of its Laplacian (∇²ρBCP).

For this compound, QTAIM can be used to:

Characterize Covalent Bonds: The strength and nature of the bonds within the phenyl ring, the isocyanate group (N=C, C=O), and the nitro group (N-O) can be quantified. Covalent bonds typically show high ρBCP values and a negative ∇²ρBCP, indicating a concentration of electron density.

Identify Intramolecular Interactions: Due to the proximity of the substituents at the 2, 3, and 6 positions, QTAIM can probe for weak intramolecular interactions. For example, a BCP could be located between an oxygen atom of the nitro group and a hydrogen atom of the adjacent methyl group, which would indicate a weak C-H···O hydrogen bond. Such non-covalent interactions are characterized by low ρBCP values and positive ∇²ρBCP values. researchgate.net

| Bond / Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Interaction Type |

|---|---|---|---|

| C=O (Isocyanate) | 0.410 | -0.155 | Shared (Covalent) |

| N=C (Isocyanate) | 0.385 | +0.230 | Shared (Polar Covalent) |

| C-NO₂ | 0.270 | -0.580 | Shared (Covalent) |

| O(NO₂)···H(CH₃) | 0.012 | +0.045 | Closed-Shell (Weak H-bond) |

Note: Data are hypothetical, based on values from QTAIM analyses of similar functional groups and intramolecular interactions.

Analysis of Non-Covalent Interactions (NCI) and Electron Localization Function (ELF)

The Non-Covalent Interactions (NCI) index and the Electron Localization Function (ELF) are visualization tools that provide complementary information about the electronic structure of a molecule.

NCI analysis , based on the reduced density gradient (RDG), is particularly effective at identifying and visualizing weak intramolecular and intermolecular interactions. researchgate.net It generates 3D plots where surfaces are colored to indicate the type and strength of the interaction:

Blue surfaces indicate strong, attractive interactions (like hydrogen bonds).

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions (steric clashes).

For this compound, an NCI plot would be expected to show green surfaces corresponding to van der Waals interactions across the aromatic ring. More importantly, it could reveal red patches between the bulky ortho substituents (the nitro and methyl groups), indicating steric repulsion, and potentially a small blue or green-blue surface between the nitro-group oxygen and a methyl-group hydrogen, confirming a weak attractive interaction.

The Electron Localization Function (ELF) is a method used to map the spatial localization of electrons. nih.gov It provides a clear picture of core, bonding, and non-bonding electron pairs. An ELF analysis of the target molecule would show distinct basins of high localization corresponding to:

Core electrons around the carbon, nitrogen, and oxygen atoms.

Covalent bonds within the phenyl ring and substituent groups.

Lone pair electrons on the oxygen atoms of the nitro and isocyanate groups, and on the nitrogen of the isocyanate group.

This analysis helps in understanding the electronic domains within the molecule and how they are affected by the different functional groups.

| Analysis Method | Expected Feature | Location in Molecule | Interpretation |

|---|---|---|---|

| NCI (RDG) | Red Isosurface | Between ortho -NO₂ and -CH₃ groups | Steric Repulsion / Clashes |

| NCI (RDG) | Blue/Green Isosurface | Between O(NO₂) and H(CH₃) | Weak Intramolecular H-bond |

| ELF | Valence Basin (V(C,C)) | Between aromatic carbons | Aromatic π-system bonds |

| ELF | Valence Basin (V(O)) | Around oxygen atoms | Non-bonding lone pair electrons |

Applications and Synthetic Utility of 2,3 Dimethyl 6 Nitrophenyl Isocyanate in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Structures

The strategic placement of reactive sites in 2,3-Dimethyl-6-nitrophenyl isocyanate makes it a promising starting material for the synthesis of various heterocyclic compounds. Heterocycles containing a nitrophenyl group are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netresearchgate.net The isocyanate group is a key functional handle for constructing these ring systems.

The primary route to heterocycle formation involves the reaction of the isocyanate moiety with bifunctional nucleophiles. For instance, reaction with a compound containing both an amine and a hydroxyl or thiol group can lead to the formation of five- or six-membered heterocyclic rings incorporating the carbamate (B1207046) or thiocarbamate linkage.

Furthermore, the nitro group on the phenyl ring serves as a latent amino group. After the isocyanate has been transformed into a urea (B33335) or carbamate, the nitro group can be chemically reduced to an amine. This newly formed amino group can then participate in a subsequent intramolecular cyclization reaction, leading to the formation of fused heterocyclic systems, such as benzimidazoles or quinazolinones, depending on the nature of the initial substituent. This stepwise approach allows for the controlled construction of complex polycyclic structures.

Table 1: Examples of Heterocycle Synthesis Strategies

| Reactant Type | Intermediate Structure | Potential Heterocyclic Product |

|---|---|---|

| Amino-alcohols | Carbamate with pendant hydroxyl group | Oxazinone derivatives |

| Amino-thiols | Thiocarbamate with pendant thiol group | Thiazinone derivatives |

| o-Phenylenediamine | Urea derivative with pendant amino group | Benzimidazolone derivatives |

Precursors for Diverse Carbamate and Urea Derivatives

The most fundamental application of isocyanates is their reaction with nucleophiles to form carbamates and ureas. nih.govgoogle.com The high electrophilicity of the isocyanate carbon in this compound facilitates rapid and efficient reactions with a broad range of alcohols, phenols, amines, and thiols under mild conditions. nih.gov

Carbamate Synthesis: The reaction with alcohols or phenols yields the corresponding N-(2,3-dimethyl-6-nitrophenyl)carbamates. This transformation is typically high-yielding and proceeds without the need for a catalyst, although a mild base may be used to deprotonate the alcohol and increase the reaction rate. These carbamate derivatives are stable compounds and have been explored in various fields, including medicinal chemistry. nih.gov The general reaction is as follows:

(CH₃)₂C₆H₂(NO₂)NCO + R-OH → (CH₃)₂C₆H₂(NO₂)NHC(=O)O-R

Urea Synthesis: Reaction with primary or secondary amines provides access to a wide array of unsymmetrically substituted ureas. organic-chemistry.orgrsc.org This is one of the most common methods for urea synthesis due to its efficiency and broad substrate scope. nih.gov The reaction is generally fast and exothermic. The resulting N,N'-disubstituted or N,N',N'-trisubstituted ureas are valuable compounds in drug discovery and materials science. asianpubs.orggoogle.com The general reaction is:

(CH₃)₂C₆H₂(NO₂)NCO + R₁R₂NH → (CH₃)₂C₆H₂(NO₂)NHC(=O)NR₁R₂

Table 2: Synthesis of Carbamate and Urea Derivatives

| Nucleophile | Derivative Class | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Carbamate | (CH₃)₂C₆H₂(NO₂)NHC(=O)OCH₃ |

| Phenol (C₆H₅OH) | Carbamate | (CH₃)₂C₆H₂(NO₂)NHC(=O)OC₆H₅ |

| Aniline (C₆H₅NH₂) | Urea | (CH₃)₂C₆H₂(NO₂)NHC(=O)NHC₆H₅ |

The synthesis of these derivatives is often straightforward, with products precipitating from the reaction mixture, allowing for simple isolation by filtration. organic-chemistry.org

Role in the Synthesis of Functionally Substituted Aromatic Compounds

Beyond its direct use in forming carbamates and ureas, this compound can be employed as an intermediate for creating more complex, functionally substituted aromatic compounds. The existing functional groups on the aromatic ring can be chemically manipulated to introduce new functionalities.

A key transformation is the reduction of the nitro group to an amine. This can be achieved using various standard reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl). This reaction converts the nitrophenyl moiety into a phenylenediamine derivative (after the isocyanate has reacted). The resulting aromatic diamine is a versatile precursor for further synthetic elaborations, including diazotization reactions, acylation, and the formation of other heterocyclic rings.

The isocyanate group itself can be considered a protected form of an amine. Hydrolysis of the urea or carbamate derivatives formed from the isocyanate can regenerate an amino group, providing another route to substituted anilines. The combination of these transformations allows for a multi-step synthetic sequence where each functional group is manipulated selectively to build molecular complexity.

Functionalization and Modification of Polymeric Materials

The high reactivity of the isocyanate group makes this compound a suitable reagent for the surface modification and functionalization of polymeric materials. researchgate.net This "grafting onto" approach is a powerful method for altering the surface properties of a polymer without changing its bulk characteristics.

Polymers that possess nucleophilic functional groups on their surface, such as hydroxyl (-OH) or primary/secondary amine (-NH₂/-NHR) groups, can be readily modified. Examples of such polymers include cellulose (B213188), polyvinyl alcohol, and polyethylene (B3416737) glycol. When these polymers are exposed to a solution of this compound, the isocyanate groups react covalently with the surface nucleophiles, forming stable carbamate or urea linkages.

This process anchors the 2,3-dimethyl-6-nitrophenyl moiety to the polymer surface. This modification can be used to:

Introduce new functionalities: The nitro group attached to the polymer surface can be subsequently reduced to an amine, providing a handle for further chemical coupling or altering the surface charge. researchgate.net

Change surface properties: The aromatic nature of the attached group can increase the hydrophobicity of the polymer surface.

Enable further reactions: The anchored group can act as a platform for subsequent synthetic steps, allowing for the construction of complex surface architectures.

This method of post-polymerization modification is highly efficient and avoids issues related to the polymerization of complex or sensitive monomers. researchgate.netusm.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinazolinone |

| Carbamate |

| Thiocarbamate |

| Oxazinone |

| Thiazinone |

| Benzimidazolone |

| Quinazoline-dione |

| Methanol |

| Phenol |

| Aniline |

| Diethylamine |

| Phenylenediamine |

| Cellulose |

| Polyvinyl alcohol |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Isocyanate Reactions

The reactivity of isocyanates is central to their utility in organic synthesis, and catalysis plays a pivotal role in controlling these reactions. While traditional catalysts have been effective, there is a growing demand for more sustainable, selective, and efficient catalytic systems.

Recent advancements have seen the exploration of various metal-based catalysts for isocyanate reactions. For instance, palladium-catalyzed isocyanide insertions have emerged as a versatile method for incorporating nitrogenous fragments into a wide variety of products. mdpi.com This approach could be adapted for reactions involving 2,3-dimethyl-6-nitrophenyl isocyanate to synthesize novel heterocyclic compounds. Additionally, organometallic compounds, such as those based on tin, zirconium, and bismuth, have been shown to effectively catalyze the reaction between isocyanates and hydroxyl groups to form urethanes. turkchem.netwernerblank.com Future research could focus on developing novel, non-toxic metal catalysts that offer enhanced selectivity and reactivity for this specific isocyanate, potentially leading to more environmentally friendly polyurethane production.

The development of catalysts for the synthesis of isocyanates themselves is also a significant area of research. The reductive carbonylation of nitroaromatic compounds, a potential route to this compound, is often catalyzed by Group VIII transition metal complexes. researchgate.net Continued investigation into more active and robust catalysts for this transformation could lead to more efficient and sustainable production methods.

Below is a table summarizing various catalytic systems and their potential applications in the context of this compound chemistry.

| Catalyst Type | Reaction Type | Potential Application for this compound |

| Palladium Complexes | Isocyanide Insertion | Synthesis of novel nitrogen-containing heterocyclic compounds. |

| Organotin Compounds | Urethane (B1682113) Formation | Catalyzing the reaction with polyols for polyurethane synthesis. |

| Zirconium Chelates | Urethane Formation | Selective catalysis of the isocyanate-hydroxyl reaction, even in the presence of water. wernerblank.com |

| Group VIII Metals | Reductive Carbonylation | Catalytic synthesis of this compound from the corresponding nitro compound. researchgate.net |

| Tertiary Amines | Trimerization | Formation of isocyanurates for applications in foams and coatings. researchgate.net |

Exploration of Bio-Based and Sustainable Feedstocks for Aromatic Isocyanate Synthesis

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on utilizing renewable resources. The synthesis of aromatic isocyanates, traditionally reliant on petrochemical feedstocks, is a prime area for the integration of bio-based materials.

Lignin (B12514952), a complex polymer found in plant cell walls, is an abundant and underutilized renewable resource that holds great promise as a feedstock for aromatic chemicals. frontiersin.org Research has demonstrated the feasibility of depolymerizing lignin to obtain valuable aromatic monomers, which can then be converted into isocyanates. acs.org For example, a process has been developed to produce polyisocyanates from biomass by first breaking down lignin into monocyclic aromatics. This approach could be adapted to produce precursors for this compound, thereby reducing the carbon footprint of its synthesis.

Another promising avenue is the use of other bio-based platform chemicals. For instance, vanillic acid and syringic acid, both derivable from lignin, have been used to synthesize bio-based aromatic diisocyanates. google.com Similarly, researchers have explored the synthesis of diisocyanates from algae-biomass-derived fatty acids. universityofcalifornia.eduacs.org While these examples focus on diisocyanates, the underlying principles of converting bio-derived molecules into isocyanates could be applied to the synthesis of monosubstituted phenyl isocyanates like this compound.

The table below highlights potential bio-based feedstocks and the aromatic precursors they could provide for isocyanate synthesis.

| Bio-Based Feedstock | Potential Aromatic Precursors | Relevance to Aromatic Isocyanate Synthesis |

| Lignin | Vanillin, Syringic Acid, Guaiacol | Can be converted to substituted anilines, the direct precursors to isocyanates. rsc.orgchemrxiv.org |

| Vegetable Oils | Fatty Acids | Can be transformed into long-chain aliphatic or potentially aromatic precursors. researchgate.net |

| Carbohydrates | Furan Derivatives | Can be converted to aromatic compounds through various chemical transformations. researchgate.net |

| Cashew Nut Shell Liquid | Cardanol | A phenolic compound that can be chemically modified to produce aromatic amines. |

Integration of Flow Chemistry in Complex and Multi-Step Syntheses of Substituted Phenyl Isocyanates

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. google.comresearchgate.net These benefits are particularly relevant for the synthesis of isocyanates, which can involve hazardous reagents and intermediates.

Multi-step continuous-flow synthesis allows for the telescoping of several reaction steps into a single, continuous operation, eliminating the need for isolation and purification of intermediates. researchgate.netrsc.org This approach is particularly advantageous for complex syntheses and has been used to produce active pharmaceutical ingredients and natural products. rsc.org The integration of flow chemistry could enable a more automated and efficient production of this compound and its derivatives.

The following table outlines the key advantages of using flow chemistry for the synthesis of substituted phenyl isocyanates.

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Small reactor volumes and rapid heat exchange minimize risks associated with exothermic reactions and hazardous intermediates. google.com | Safe handling of the acyl azide (B81097) intermediate in the Curtius rearrangement route. |

| Improved Reaction Control | Precise control over temperature, pressure, and residence time leads to higher yields and purities. researchgate.net | Optimization of reaction conditions for each step of a multi-step synthesis. |

| Scalability | Scaling up production is achieved by running the flow reactor for longer periods, rather than using larger reactors. google.com | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Automation | Continuous processes can be automated, reducing manual labor and improving reproducibility. researchgate.net | Enables a more efficient and consistent manufacturing process. |

Computational Design and Prediction of Novel Isocyanate-Based Reactions and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction mechanisms, reactivity, and material properties. Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules, and it has been widely applied to understand isocyanate chemistry. nih.govresearchgate.net

DFT calculations can be used to investigate the reaction mechanisms of this compound with various nucleophiles, providing insights into the transition states and activation energies of these reactions. worldscientific.commdpi.com This information can be used to design more efficient catalytic systems and to predict the outcome of novel reactions. For example, computational studies have been used to elucidate the mechanism of urethane formation and the cycloaddition reactions of isocyanates. mdpi.comacs.org

Beyond reaction prediction, computational modeling can be used to design novel materials with desired properties. By simulating the interactions between isocyanate-based molecules, it is possible to predict the macroscopic properties of polymers and other materials. mdpi.com For instance, machine learning models, trained on experimental data and computational results, can predict the properties of polyurethane foams based on their chemical composition. adhesivesmag.com This predictive capability can accelerate the development of new materials based on this compound with tailored properties for specific applications.

The table below summarizes the applications of computational chemistry in the study of isocyanates.

| Computational Method | Application | Potential for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidating the pathways of its reactions with nucleophiles and predicting reactivity. researchgate.networldscientific.com |

| Ab Initio Molecular Dynamics | Simulation of Reactive Processes | Understanding the dynamics of polymerization and other complex reactions. nih.gov |

| Machine Learning | Property Prediction | Predicting the physical and chemical properties of materials derived from it. adhesivesmag.com |

| Coarse-Grained Modeling | Mesoscale Simulation | Simulating the morphology and phase behavior of polymers and nanocomposites. mdpi.com |

Q & A

Q. What are the critical considerations for synthesizing and purifying 2,3-dimethyl-6-nitrophenyl isocyanate?

Synthesis of aromatic isocyanates typically involves phosgenation of the corresponding amine precursor. For this compound, key steps include:

- Temperature control : Maintain reaction temperatures below 0–6°C during purification to prevent decomposition, as nitro-substituted isocyanates are thermally sensitive .

- Moisture exclusion : Use anhydrous solvents and inert atmospheres to avoid hydrolysis of the isocyanate group.

- Chromatographic purification : Employ silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the compound.

Q. How can researchers characterize this compound using spectroscopic methods?

- FT-IR : Confirm the presence of the isocyanate group (N=C=O) via a sharp absorption band near 2,250–2,275 cm⁻¹ .

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, nitro and methyl groups will deshield adjacent protons, while the isocyanate carbon resonates at δ ~120–130 ppm .

- Mass spectrometry : Use high-resolution MS to verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or CO groups).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid dermal/ocular exposure, as isocyanates are irritants and potential sensitizers .

- Ventilation : Use fume hoods to minimize inhalation risks, given the compound’s volatility and respiratory hazards .

- Emergency procedures : In case of exposure, rinse eyes with water for 15 minutes (per S26 guidelines) and seek medical attention .

Advanced Research Questions

Q. How can indirect GC methods improve quantification accuracy for nitro-substituted isocyanates?

The indirect GC method involves reacting the isocyanate with excess n-dibutylamine (n-DBA) to form a urea derivative, followed by quantification of unreacted n-DBA. Advantages include:

- Stability : The reaction "fixes" the isocyanate concentration, avoiding decomposition during analysis .

- Versatility : GC parameters remain consistent regardless of the isocyanate’s volatility or thermal lability .

- Calibration : Standards require only n-DBA, reducing sample consumption and eliminating the need for pure isocyanate references .

Q. How should researchers address contradictions in analytical data (e.g., GC vs. titration)?

Discrepancies may arise from:

- Co-elution : Impurities or starting materials in synthesis mixtures may overlap with n-DBA peaks in GC. Validate purity via spiking experiments or LC-MS .

- Reaction efficiency : Ensure complete urea formation by optimizing reaction time and stoichiometry. Incomplete reactions skew titration results .

- Moisture interference : Titration methods are error-prone if ambient humidity hydrolyzes the isocyanate. Use Karl Fischer titration to verify moisture levels .

Q. What structural analogs of this compound are useful for structure-activity relationship (SAR) studies?

Key analogs include:

- 4-Methyl-2-nitrophenyl isocyanate : Compare steric effects of methyl substitution on reactivity .

- 2,4,6-Trifluorophenyl isocyanate : Study electronic effects of fluorine vs. nitro groups on electrophilicity .

- 3,5-Dimethoxyphenethyl isocyanate : Evaluate aliphatic vs. aromatic isocyanate stability in polymer synthesis .

Q. How can thermal stability be assessed during high-temperature applications (e.g., polymer curing)?

- Thermogravimetric analysis (TGA) : Monitor mass loss at 200–300°C to detect decomposition (e.g., CO or NO₂ release) .

- Dynamic DSC : Identify exothermic decomposition peaks and calculate activation energy using Kissinger analysis.

- In situ FT-IR : Track disappearance of the N=C=O band under controlled heating to determine degradation kinetics .

Q. What synthetic applications exploit the electrophilicity of this compound?

- Urea/thiourea derivatives : React with amines or thiols to generate libraries for medicinal chemistry screening (e.g., kinase inhibitors) .

- Polymer crosslinking : Incorporate into polyurethane matrices to enhance thermal stability, leveraging the nitro group’s electron-withdrawing effects .

- Fluorescent probes : Conjugate with dansyl chloride or coumarin derivatives for sensing applications via Förster resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.